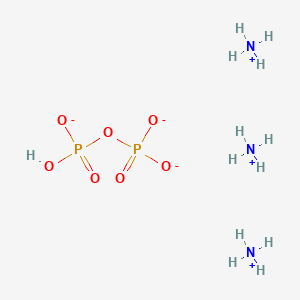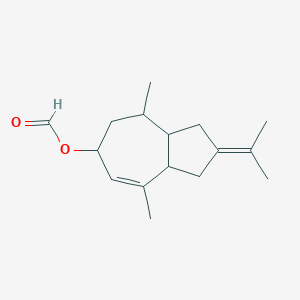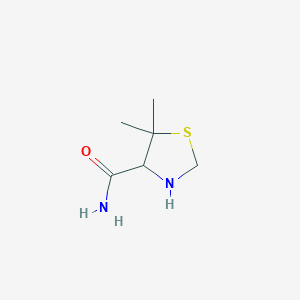
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide, also known as DMTIC, is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in various fields. DMTIC is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has been synthesized using several methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes. 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. By inhibiting these enzymes, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide may increase the levels of acetylcholine in the brain, which could have potential therapeutic effects.
Effets Biochimiques Et Physiologiques
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide inhibits the growth of cancer cells, including breast cancer cells and lung cancer cells. 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which could have potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders. In addition, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been shown to stimulate the growth of certain plants, which could have potential applications in agriculture.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. In addition, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one of the limitations of using 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell lines at high concentrations.
Orientations Futures
There are several future directions for the study of 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide. One potential direction is the investigation of its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Another potential direction is the investigation of its potential use as a plant growth regulator, as it has been shown to stimulate the growth of certain plants. In addition, further studies are needed to fully understand the mechanism of action of 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide and its potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
Applications De Recherche Scientifique
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In agriculture, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been investigated for its potential use as a plant growth regulator, as it has been shown to stimulate the growth of certain plants.
Propriétés
Numéro CAS |
13195-32-9 |
|---|---|
Nom du produit |
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide |
Formule moléculaire |
C6H12N2OS |
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2OS/c1-6(2)4(5(7)9)8-3-10-6/h4,8H,3H2,1-2H3,(H2,7,9) |
Clé InChI |
DXYJRSGGMXMKOO-UHFFFAOYSA-N |
SMILES |
CC1(C(NCS1)C(=O)N)C |
SMILES canonique |
CC1(C(NCS1)C(=O)N)C |
Synonymes |
4-Thiazolidinecarboxamide,5,5-dimethyl-(7CI,8CI,9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


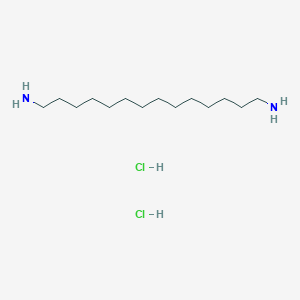
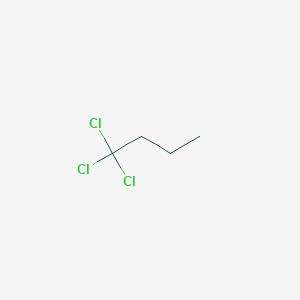
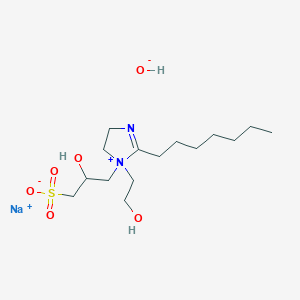
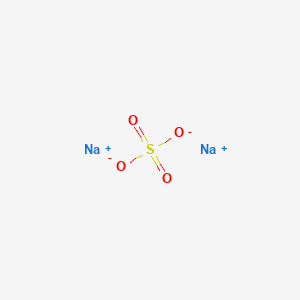
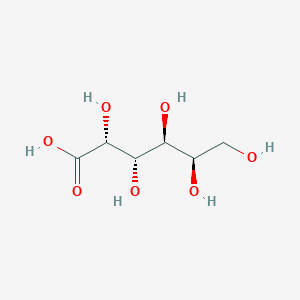

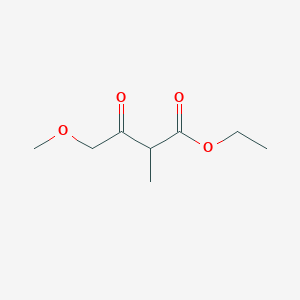

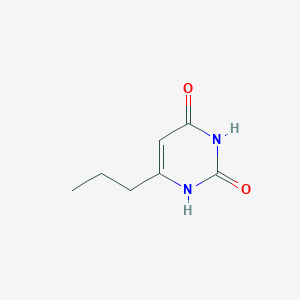
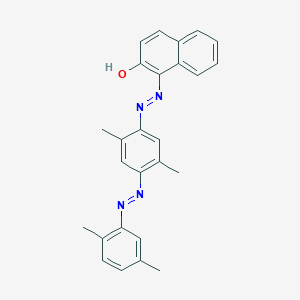
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)
